molecular formula C23H28O4 B042434 Benzyl octyl phthalate CAS No. 1248-43-7

Benzyl octyl phthalate

Cat. No.: B042434
CAS No.: 1248-43-7
M. Wt: 368.5 g/mol
InChI Key: WHHSHXMIKFVAEK-UHFFFAOYSA-N
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Description

Emamectin B1a is a semi-synthetic derivative of avermectin B1, a naturally occurring compound produced by the soil bacterium Streptomyces avermitilis. It belongs to the avermectin family of compounds, which are known for their potent insecticidal properties. Emamectin B1a is widely used in agriculture as an insecticide due to its high efficacy against a broad spectrum of pests, including caterpillars, mites, thrips, and leaf miners .

Preparation Methods

Synthetic Routes and Reaction Conditions: Emamectin B1a is synthesized through a series of chemical reactions starting from avermectin B1. The key steps involve the oxidation of the 4’'-hydroxy moiety and subsequent reductive amination to introduce the methylamino group. This modification significantly enhances the insecticidal potency of the compound .

Industrial Production Methods: Industrial production of emamectin B1a typically involves fermentation of Streptomyces avermitilis to produce avermectin B1, followed by chemical modification to obtain emamectin B1a. The compound is often formulated as emamectin benzoate, which is a white or faintly yellow powder .

Chemical Reactions Analysis

Types of Reactions: Emamectin B1a undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reductive amination typically involves reagents like sodium cyanoborohydride.

Major Products Formed: The major product formed from these reactions is emamectin B1a itself, with the methylamino group enhancing its insecticidal properties .

Scientific Research Applications

Emamectin B1a has a wide range of applications in scientific research, including:

Mechanism of Action

Emamectin B1a exerts its effects by binding to chloride channels in the nervous system of insects, leading to an influx of chloride ions. This causes hyperpolarization of the nerve cells, resulting in paralysis and eventual death of the insect. The compound specifically targets glutamate-gated chloride channels, which are unique to invertebrates, making it highly selective for pests and relatively safe for non-target organisms .

Comparison with Similar Compounds

Uniqueness: Emamectin B1a is unique due to its enhanced insecticidal potency compared to other avermectin derivatives. The introduction of the methylamino group significantly increases its efficacy against a broad spectrum of pests, making it a valuable tool in integrated pest management .

Properties

IUPAC Name

2-O-benzyl 1-O-octyl benzene-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28O4/c1-2-3-4-5-6-12-17-26-22(24)20-15-10-11-16-21(20)23(25)27-18-19-13-8-7-9-14-19/h7-11,13-16H,2-6,12,17-18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHHSHXMIKFVAEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00873993
Record name Benzyl octyl phthalate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; Liquid, Other Solid
Record name 1,2-Benzenedicarboxylic acid, benzyl C7-9-branched and linear alkyl esters
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CAS No.

1248-43-7, 68515-40-2
Record name 1-Octyl 2-(phenylmethyl) 1,2-benzenedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1248-43-7
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl octyl phthalate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Benzenedicarboxylic acid, benzyl C7-9-branched and linear alkyl esters
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzyl octyl phthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00873993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-Benzenedicarboxylic acid, benzyl C7-9-branched and linear alkyl esters
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.064.600
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name Benzyl octyl phthalate
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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